1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride
CAS No.: 92885-03-5
Cat. No.: VC2342842
Molecular Formula: C6H13ClN2O
Molecular Weight: 164.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 92885-03-5 |
|---|---|
| Molecular Formula | C6H13ClN2O |
| Molecular Weight | 164.63 g/mol |
| IUPAC Name | 1-(2-aminoethyl)pyrrolidin-2-one;hydrochloride |
| Standard InChI | InChI=1S/C6H12N2O.ClH/c7-3-5-8-4-1-2-6(8)9;/h1-5,7H2;1H |
| Standard InChI Key | MDISFSCSRZPYDO-UHFFFAOYSA-N |
| SMILES | C1CC(=O)N(C1)CCN.Cl |
| Canonical SMILES | C1CC(=O)N(C1)CCN.Cl |
Introduction
Chemical Identity and Basic Properties
1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride is an amino acid derivative featuring a pyrrolidine ring structure that contributes to its unique biological properties. The compound is categorized as a chemical intermediate with potential applications in pharmaceutical research and development.
Identification Parameters
The compound has well-established identification parameters that distinguish it from related substances, as shown in Table 1.
Table 1: Identification Parameters of 1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride
| Parameter | Value |
|---|---|
| CAS Number | 92885-03-5 |
| Molecular Formula | C₆H₁₃ClN₂O |
| Molecular Weight | 164.63-164.64 g/mol |
| IUPAC Name | 1-(2-aminoethyl)-2-pyrrolidinone hydrochloride |
| MDL Number | MFCD01687429 |
| InChI Key | MDISFSCSRZPYDO-UHFFFAOYSA-N |
The compound is the hydrochloride salt of 1-(2-Aminoethyl)pyrrolidin-2-one (free base CAS: 24935-08-8), which provides enhanced stability and solubility compared to the free base form .
Structural Characteristics
The molecular structure of 1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride features a pyrrolidine ring with a carbonyl group at the 2-position, creating the pyrrolidin-2-one moiety. The ring nitrogen is substituted with a 2-aminoethyl group, which is protonated in the hydrochloride salt form.
Structure-Function Relationship
The compound's biological activity is significantly influenced by its structural features. The pyrrolidine ring is crucial for its biological activity and potential applications in medicinal chemistry. The amino group provides a site for hydrogen bonding and potential interactions with biological targets, while the hydrochloride salt formation enhances water solubility and stability for research applications.
Biological Activity and Research Applications
Research indicates that 1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride demonstrates significant biological activity, particularly in the field of neuropharmacology.
Neuropharmacological Effects
The compound has been studied for its potential effects on neurotransmitter systems, including the serotonin and dopamine pathways. Its structural similarity to certain amino acids suggests it may interact with neurotransmitter systems, although detailed mechanisms of action remain under investigation.
Research Applications
The compound serves as an important research tool in various scientific disciplines:
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As a chemical intermediate in the synthesis of more complex bioactive molecules
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In pharmaceutical research exploring new therapeutic agents
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In studies of neurotransmitter systems and neurological processes
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As a reference compound in analytical chemistry and pharmacology
One notable research application involves the use of the related compound 1-(2-aminoethyl)pyrrolidine in the synthesis of thiazolidin-4-one and thiazinan-4-one derivatives, which have been investigated for acetylcholinesterase (AChE) inhibitory activity with potential relevance to Alzheimer's disease research .
| Manufacturer/Supplier | Product Number | Quantity | Price (as of data) | Purity |
|---|---|---|---|---|
| AChemBlock | P39375/S72948 | 5g | $605 | 95% |
| Sigma-Aldrich/AChemBlock | ADVH9A97FBC4 | 250mg | €390.68 | 97% |
| VWR | 101804-790 | 500mg | Not specified | Not specified |
Products are typically offered with purities ranging from 95-97%, suitable for research applications .
Market Trends
The compound is primarily marketed as a research chemical for scientific investigations rather than for industrial or consumer applications. Pricing varies significantly based on quantity, purity, and supplier, with smaller quantities generally commanding higher per-unit prices .
Related Compounds and Structural Analogs
Several structurally related compounds demonstrate similar or complementary properties to 1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride:
Free Base Form
1-(2-Aminoethyl)pyrrolidin-2-one (CAS: 24935-08-8) is the free base form of the compound. It has a molecular weight of 128.17 g/mol and formula C₆H₁₂N₂O .
Structural Analogs
1-(2-Aminoethyl)pyrrolidine (CAS: 7154-73-6) is a closely related compound with molecular formula C₆H₁₄N₂ and molecular weight 114.19 g/mol. This compound lacks the carbonyl group present in 1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride and has been used in coordination chemistry studies with nickel complexes .
Table 3 provides a comparison of these related compounds:
Table 3: Comparison of 1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride and Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |
|---|---|---|---|---|
| 1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride | 92885-03-5 | C₆H₁₃ClN₂O | 164.63 | Pyrrolidin-2-one with aminoethyl group (HCl salt) |
| 1-(2-Aminoethyl)pyrrolidin-2-one | 24935-08-8 | C₆H₁₂N₂O | 128.17 | Pyrrolidin-2-one with aminoethyl group (free base) |
| 1-(2-Aminoethyl)pyrrolidine | 7154-73-6 | C₆H₁₄N₂ | 114.19 | Pyrrolidine with aminoethyl group (no carbonyl) |
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